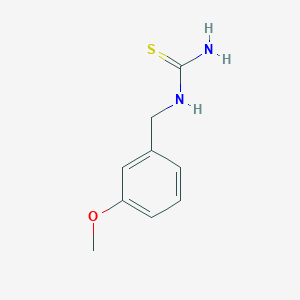

1-(3-Methoxybenzyl)-2-thiourea

Description

Overview of Thiourea (B124793) Derivatives in Medicinal Chemistry

Thiourea and its derivatives are a significant class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of biologically active molecules. mdpi.com These compounds are structurally similar to ureas, with the key difference being the replacement of the oxygen atom with a sulfur atom. researchgate.net This substitution significantly alters the chemical properties, leading to a broad spectrum of therapeutic and pharmacological applications. nih.gov

The exploration of thiourea and its derivatives in a biological context has a history spanning over a century. nih.gov Initially recognized for their industrial applications, such as in the production of flame-retardant resins and as vulcanization accelerators, their medicinal potential soon became a focal point of research. wikipedia.org Early examples of thiourea-containing drugs include the anti-trypanosomal agent trypan red, a derivative that laid the groundwork for modern chemotherapy. nih.gov Over time, research has expanded to investigate the efficacy of thiourea derivatives against a multitude of diseases, including microbial infections and cancer. nih.gov The continuous evolution of synthetic methodologies has allowed for the creation of increasingly complex and targeted thiourea-based compounds. nih.gov

The thiourea moiety, characterized by the formula (R1R2N)(R3R4N)C=S, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This is attributed to its ability to form strong hydrogen bonds with biological targets such as proteins and enzymes, a property crucial for its bioactivity. mdpi.com The presence of both hydrogen bond donors (NH groups) and a hydrogen bond acceptor (the sulfur atom) allows for versatile interactions with a variety of protein targets. mdpi.com Thiourea derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.netmdpi.com The incorporation of the thiourea group into different molecular scaffolds has led to the development of compounds with enhanced therapeutic potential. nih.gov

Classification and Nomenclature within Thiourea Chemistry

Thioureas are systematically named and classified based on the substituents attached to the nitrogen atoms of the core thiourea structure. researchgate.net The parent compound, thiourea, has the chemical formula SC(NH2)2 and is also known as thiocarbamide. wikipedia.orgsphinxsai.com

Substituted thioureas are categorized as follows:

Mono-substituted thioureas: One hydrogen atom on a nitrogen is replaced by a substituent group (R). researchgate.net

Di-substituted thioureas: These can be either 1,1-disubstituted, where two hydrogen atoms on the same nitrogen are replaced, or 1,3-disubstituted, where one hydrogen on each nitrogen is replaced. researchgate.net

Tri-substituted thioureas: Three hydrogen atoms are replaced by substituent groups. researchgate.net

Tetra-substituted thioureas: All four hydrogen atoms on the nitrogens are replaced.

Table 1: Structural and Chemical Information for 1-(3-Methoxybenzyl)-2-thiourea

| Property | Value |

| Molecular Formula | C9H12N2OS uni.lu |

| Monoisotopic Mass | 196.06703 Da uni.lu |

| IUPAC Name | (3-methoxyphenyl)methylthiourea uni.lu |

| SMILES | COC1=CC=CC(=C1)CNC(=S)N uni.lu |

| InChIKey | ILWUGLNFERKSOU-UHFFFAOYSA-N uni.lu |

Research Trajectory and Future Directions for the Compound

Research into this compound and related compounds is driven by the quest for new and more effective therapeutic agents. mdpi.comnih.gov The structural versatility of thiourea derivatives allows for the fine-tuning of their biological activity through chemical modification. ontosight.ai

Future research is likely to focus on several key areas:

Synthesis of Novel Analogs: The synthesis of new derivatives with different substituents on the phenyl ring and the thiourea nitrogen atoms will continue to be a major focus. biointerfaceresearch.comacs.org This will allow for a more comprehensive understanding of the structure-activity relationships (SAR).

Elucidation of Mechanisms of Action: While many thiourea derivatives have shown promising biological activity, the precise molecular mechanisms underlying these effects are often not fully understood. Future studies will likely employ techniques such as molecular docking and enzyme kinetics to identify specific biological targets. mdpi.com

Exploration of New Therapeutic Applications: The broad-spectrum bioactivity of thioureas suggests that they may have potential in treating a variety of diseases beyond those currently being investigated. mdpi.com Researchers will likely explore their efficacy against other pathogens and in different disease models.

Development of Drug Delivery Systems: To enhance the therapeutic efficacy and reduce potential side effects, research may also focus on developing novel drug delivery systems for promising thiourea compounds.

The continued investigation of this compound and its analogs holds significant promise for the discovery of new and improved medicines. acs.orgliverpool.ac.uk

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-methoxyphenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-12-8-4-2-3-7(5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWUGLNFERKSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374826 | |

| Record name | 1-(3-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-79-9 | |

| Record name | 1-(3-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90556-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

General Synthetic Strategies for Thiourea (B124793) Compounds

The formation of the thiourea backbone can be accomplished through various synthetic pathways, each with its own advantages and limitations. The most common methods involve the use of isothiocyanates, cyanamides, or reagents like thiophosgene (B130339) and carbon disulfide.

Isothiocyanate-based Synthesis

The reaction between an isothiocyanate and a primary or secondary amine is the most widely employed and versatile method for synthesizing N-substituted thioureas. This approach is characterized by its typically high yields and the vast structural diversity achievable in the resulting thiourea derivatives. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The process is often straightforward and can be carried out under mild conditions.

Mechanochemical methods, such as manual grinding or automated ball milling, have also been successfully applied to the synthesis of thioureas from isothiocyanates and amines. These solvent-free or liquid-assisted grinding (LAG) techniques can lead to quantitative yields in short reaction times, offering a greener alternative to traditional solution-phase synthesis. beilstein-journals.org

Cyanamide-based Synthesis

Another route to thiourea involves the use of cyanamide (B42294) as a starting material. Thiourea can be manufactured through the reaction of hydrogen sulfide (B99878) with calcium cyanamide. This method is often used in industrial-scale production. Additionally, cyanamide can be reacted with hydrogen sulfide to form thiourea, although this reaction can sometimes result in low yields.

Thiophosgene and Carbon Disulfide Approaches

Historically, thiophosgene has been used as a reagent for the synthesis of isothiocyanates from primary amines, which can then be converted to thioureas. However, due to the high toxicity of thiophosgene, its use has been largely supplanted by safer alternatives.

Specific Synthetic Routes for 1-(3-Methoxybenzyl)-2-thiourea

The synthesis of the target compound, this compound, primarily relies on the isothiocyanate-based methodology, leveraging the reactivity of 3-methoxybenzyl isothiocyanate.

Reaction of 3-Methoxybenzyl Isothiocyanate with Amines

The most direct and efficient method for the preparation of this compound is the reaction of 3-methoxybenzyl isothiocyanate with ammonia (B1221849). In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in 3-methoxybenzyl isothiocyanate. This addition reaction leads to the formation of the desired monosubstituted thiourea. While specific experimental details for this exact reaction are not extensively documented in readily available literature, the general principle of reacting a benzyl isothiocyanate with ammonia to yield the corresponding N-benzylthiourea is a well-established transformation, often proceeding with high yields. nih.gov

For instance, various ring-substituted benzyl isothiocyanates have been synthesized and subsequently reacted with ammonia to produce the corresponding thioureas in high yields. nih.gov This general reactivity strongly supports the feasibility of synthesizing this compound via the same pathway. The reaction is typically carried out in a suitable solvent that can dissolve both the isothiocyanate and ammonia.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of N-substituted thioureas from isothiocyanates can be influenced by several reaction parameters. While specific optimization studies for this compound are not prominently reported, general principles for optimizing similar reactions can be applied.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents are typically chosen based on the solubility of the reactants and the desired reaction temperature.

Temperature: The reaction temperature can affect the rate of reaction. While many isothiocyanate-amine reactions proceed readily at room temperature, gentle heating may be employed to accelerate the process, especially with less reactive amines.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials. Techniques like thin-layer chromatography (TLC) can be used to track the progress of the reaction.

Catalyst: In some cases, catalysts can be employed to enhance the reaction rate. For the synthesis of N-acyl thiourea derivatives, the use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to significantly improve yields. nih.gov

A study on the synthesis of various N-alkyl and N,N-dialkyl substituted thioureas explored different reaction conditions to optimize yields. nih.gov This highlights the importance of systematically investigating reaction parameters to achieve the most efficient synthesis. For the synthesis of this compound, a systematic variation of the aforementioned parameters would likely lead to an optimized protocol with high yields.

Below is a hypothetical data table illustrating how reaction conditions could be varied to optimize the yield of a generic N-benzylthiourea synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol (B145695) | 25 | 4 | 85 |

| 2 | Dichloromethane (B109758) | 25 | 4 | 82 |

| 3 | Acetonitrile | 25 | 4 | 88 |

| 4 | Ethanol | 50 | 2 | 92 |

| 5 | Acetonitrile | 50 | 2 | 95 |

This interactive table demonstrates that by adjusting the solvent and temperature, it is possible to significantly improve the reaction yield. Further optimization could involve varying the concentration of reactants and exploring the use of catalysts.

Derivatization and Structural Modifications of this compound Scaffold

The this compound scaffold serves as a versatile platform for chemical synthesis, allowing for a wide range of structural modifications. These modifications are typically aimed at altering the molecule's physicochemical properties and biological activities. The primary sites for derivatization include the phenyl ring, the nitrogen atoms of the thiourea moiety, and the thiourea backbone itself, which can be used as a precursor for constructing more complex heterocyclic systems. These structural alterations enable the exploration of structure-activity relationships and the development of new compounds with tailored functions.

The aromatic ring of the 3-methoxybenzyl group is a key target for introducing various substituents to modulate electronic and steric properties. The nature of the substituent can significantly influence the reactivity and biological interactions of the resulting molecule. Electron-donating groups (e.g., -OH, -OR) and electron-withdrawing groups (e.g., -NO₂, halogens) can be introduced to the phenyl ring. libretexts.org For instance, research on related N-benzoyl, 3-phenyl-thiourea derivatives has shown that substituting the aryl rings with halo- and methoxy-groups can enhance bioactivity. nih.gov

| Modification Site | Type of Substituent | Potential Effect |

| Phenyl Ring | Halogens (F, Cl, Br) | Modulates electronic properties, lipophilicity |

| Phenyl Ring | Hydroxy (-OH) | Increases hydrogen bonding potential |

| Phenyl Ring | Alkoxy (-OR) | Alters polarity and solubility |

| Phenyl Ring | Nitro (-NO₂) | Strong electron-withdrawing effect |

The two nitrogen atoms of the thiourea core are primary sites for substitution, leading to N,N'-disubstituted thiourea derivatives. This modification significantly impacts the molecule's structural and electronic properties. A common derivatization involves the substitution of one of the hydrogen atoms on the terminal nitrogen (N-3) with various alkyl or aryl groups. google.com

A patent describes a series of 1-(3-methoxybenzyl)-3-substituted thiourea compounds where the 'R' group on the N-3 position can be a C1-C20 linear or branched alkyl, a C5-C7 cycloalkyl, or a substituted C6-C7 aryl group. google.com Specific examples from this series include 1,3-di(3-methoxybenzyl) thiourea, 1-(3-methoxybenzyl)-3-ethyl-2-thiourea, and 1-(3-methoxybenzyl)-3-(4-hydroxyphenyl)-2-thiourea. google.com These modifications allow for the systematic variation of lipophilicity, steric bulk, and hydrogen-bonding patterns, which are crucial for tuning the compound's interactions. The synthesis generally involves reacting 3-methoxybenzyl isothiocyanate with a primary or secondary amine. mdpi.com

| Derivative Name | Substituent at N-3 |

| 1,3-di(3-methoxybenzyl) thiourea | 3-methoxybenzyl |

| 1-(3-methoxybenzyl)-3-ethyl-2-thiourea | Ethyl |

| 1-(3-methoxybenzyl)-3-propyl-2-thiourea | Propyl |

| 1-(3-methoxybenzyl)-3-hexyl-2-thiourea | Hexyl |

| 1-(3-methoxybenzyl)-3-dodecyl-2-thiourea | Dodecyl |

| 1-(3-methoxybenzyl)-3-(4-hydroxyphenyl)-2-thiourea | 4-hydroxyphenyl |

Thiourea derivatives, including the this compound scaffold, are valuable precursors for the synthesis of various heterocyclic compounds. mdpi.com The reactive thiocarbonyl group and adjacent nitrogen atoms can participate in cyclization reactions to form rings such as thiazoles, pyrimidines, and imidazoles. nih.govwikipedia.org

One common synthetic route involves the condensation of thiourea derivatives with α-haloketones or other bifunctional reagents to yield thiazole rings. nih.gov Another important application is in the synthesis of pyrimidine derivatives, which can be achieved by condensing thioureas with β-dicarbonyl compounds. wikipedia.org Furthermore, the reaction of thiourea derivatives can lead to the formation of imidazole-2-thiones. mdpi.com These heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The specific reaction conditions and the choice of co-reactant determine the final heterocyclic structure.

| Precursor | Co-reactant | Resulting Heterocycle |

| Thiourea Derivative | α-Haloketone | Thiazole |

| Thiourea Derivative | β-Dicarbonyl Compound | Pyrimidine |

| Thiourea Derivative | Appropriate precursors | Imidazole-2-thione |

Analytical Characterization Techniques in Synthetic Studies

The synthesis and derivatization of this compound and its analogs require rigorous analytical characterization to confirm the chemical structure, purity, and conformation of the synthesized compounds. A combination of spectroscopic and crystallographic techniques is employed to provide a comprehensive understanding of the molecular architecture at both the microscopic and macroscopic levels. These methods are essential for verifying the success of synthetic modifications and for elucidating the structural features that govern the compound's properties. tut.ac.za

Spectroscopic techniques are fundamental tools for the structural elucidation of newly synthesized thiourea derivatives. tut.ac.zaanalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. In ¹H NMR spectra of compounds related to this compound, characteristic signals include singlets for the methoxy (-OCH₃) protons, signals for the methylene (-CH₂-) protons adjacent to the nitrogen, and distinct multiplets for the aromatic protons. researchgate.net The protons of the N-H groups appear as broad singlets. researchgate.net In ¹³C NMR, the thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region (around 178 ppm), while other signals correspond to the methoxy carbon, methylene carbon, and the various aromatic carbons. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is crucial for identifying key functional groups. Thiourea derivatives exhibit characteristic absorption bands, including N-H stretching vibrations, C=S stretching, and vibrations associated with the aromatic ring. chemrevlett.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula. tut.ac.za Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental data. uni.lu

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to characterize the chromophoric systems, particularly the aromatic ring and the thiourea moiety. analis.com.mychemrevlett.com

| Technique | Information Obtained | Key Features for Thioureas |

| ¹H NMR | Proton environment, chemical shifts, coupling | Signals for NH, CH₂, OCH₃, aromatic protons |

| ¹³C NMR | Carbon skeleton, chemical shifts | Signal for C=S carbon (~178 ppm) |

| FTIR | Functional groups | N-H stretching, C=S stretching bands |

| MS | Molecular weight, elemental formula | Molecular ion peak [M]⁺, adducts [M+H]⁺ |

| UV-Vis | Electronic transitions, conjugation | Absorption maxima related to chromophores |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. tut.ac.za For thiourea derivatives, this technique provides invaluable information on bond lengths, bond angles, and dihedral angles, confirming the molecular geometry. mdpi.com

Crystallographic studies of related thiourea compounds reveal that the central thiourea moiety (S=C-N₂) is often planar or nearly planar. nih.govresearchgate.net A common feature in the crystal packing of N,N'-disubstituted thioureas is the formation of centrosymmetric dimers through intermolecular N—H···S hydrogen bonds. researchgate.netresearchgate.netnih.gov These interactions create characteristic eight-membered ring synthons. nih.gov The analysis also reveals the relative orientation of the phenyl rings and the thiourea unit, described by dihedral angles. researchgate.netnih.gov This detailed structural information is critical for understanding intermolecular interactions and for computational studies like molecular docking. tut.ac.zanih.gov

| Compound Class | Key Crystallographic Features |

| N-Aroyl-N'-aryl thioureas | Planar central C₂N₂OS moiety, intramolecular N—H···O hydrogen bonds. nih.gov |

| 1,3-Diaryl thioureas | Formation of centrosymmetric dimers via N—H···S hydrogen bonds; defined dihedral angles between the thiourea unit and aromatic rings. researchgate.netnih.gov |

| General Thiourea Derivatives | Molecules linked by intermolecular N–H⋯S and C–H⋯O interactions in the solid state. tut.ac.za |

Biological Activities and Pharmacological Potential

Antimicrobial Properties

Thiourea (B124793) derivatives are noted for their wide-ranging antimicrobial activities, which have been the subject of extensive investigation. mdpi.comnih.govresearchgate.net

The antibacterial potential of thiourea derivatives has been demonstrated against a variety of bacterial pathogens. The effectiveness of these compounds can be influenced by the specific chemical groups attached to the core thiourea structure. nih.gov For instance, the presence of a methoxy group on an aryl ring has been associated with significant antibacterial activity in some derivatives. nih.gov

Several studies have highlighted the efficacy of thiourea derivatives against Gram-positive bacteria. nih.govresearchgate.net One study on a series of thiourea derivatives demonstrated potent activity against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. nih.govresearchgate.net Another study reported that certain benzothiazole-based thiourea compounds displayed potent activity against S. aureus (MIC 0.03–0.06 μg/mL) and Streptococcus pyogenes (MIC 0.06–0.12 μg/mL). nih.gov The selective activity of some thiourea derivatives against Gram-positive bacteria is thought to be related to differences in the bacterial cell wall structure. nih.gov

Table 1: Antibacterial Activity of Selected Thiourea Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterium | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 8 | nih.gov |

| Thiourea Derivative (TD4) | Enterococcus faecalis | 4 | nih.gov |

| Benzothiazole Thioureas | Staphylococcus aureus | 0.03–0.06 | nih.gov |

| Benzothiazole Thioureas | Streptococcus pyogenes | 0.06–0.12 | nih.gov |

| N-arylthiourea | Staphylococcus epidermidis | 4-32 | nih.govnih.gov |

The activity of thiourea derivatives against Gram-negative bacteria appears to be more variable. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of certain antibacterial agents. nih.gov Some studies have reported a lack of significant activity for certain thiourea compounds against these bacteria. nih.gov However, other research has shown that different derivatives possess activity against Gram-negative species. For example, some 1-aroyl-3-arylthioureas showed moderate to potent activity against Escherichia coli. mdpi.com Similarly, specific benzothiazole thiourea derivatives have demonstrated notable potency against Haemophilus influenzae, with MIC values between 0.25 and 1 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Thiourea Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterium | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole Thioureas | Haemophilus influenzae | 0.25–1 | nih.gov |

| 1-Aroyl-3-arylthioureas | Escherichia coli | Moderate to Potent | mdpi.com |

| Anacardic Acid Thioureas | Escherichia coli | Good to Excellent | scirp.org |

A proposed mechanism for the antibacterial action of thiourea derivatives involves the inhibition of bacterial enzymes essential for DNA replication. nih.gov Specifically, these compounds are thought to target DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA supercoiling during replication and are validated targets for antibacterial drugs. Molecular docking studies have suggested that thiourea analogs can bind effectively to the DNA gyrase subunit B receptor. nih.gov Certain derivatives have shown potent inhibitory activity against S. aureus DNA gyrase and topoisomerase IV. nih.gov

In addition to their antibacterial properties, the thiourea pharmacophore is known to be a source of compounds with antifungal activity. nih.gov

Research has confirmed the in vitro antifungal activity of various thiourea derivatives against several fungal pathogens. mdpi.comnih.govresearchgate.net Studies have demonstrated that certain thiourea compounds exhibit potent inhibitory activity against strains of Candida albicans and Candida glabrata. mdpi.com A study evaluating a range of thiourea derivatives and their metal complexes found that they were active against C. albicans, C. krusei, C. glabrata, and C. tropicalis, with MIC values ranging from 25 to 100 μg/cm³. nih.gov In some cases, the antifungal activity of these derivatives was found to be more pronounced than their antibacterial effects. mdpi.comnih.gov

Antiviral Activity

The thiourea scaffold is a subject of investigation in the development of antiviral agents. Research has particularly explored its derivatives for activity against retroviruses and other viral pathogens.

Thiourea derivatives have been synthesized and evaluated for their potential to inhibit viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

HIV: Phenyl ethyl thiourea (PET) derivatives have been a focus of anti-HIV research. researchgate.net Studies on this class of compounds aim to extend the structure-activity relationship (SAR) knowledge for molecules targeting HIV. researchgate.net However, some synthesized PET derivatives have shown only low anti-HIV activity in preliminary results. researchgate.net For instance, certain chlorinated PET analogues demonstrated activity, with EC50 values ranging from 67.05 µM to 166.25 µM against the HIV-1 IIIB strain. researchgate.net The M184V mutation in HIV-1's reverse transcriptase is a known mechanism for resistance against certain antiviral drugs. nih.gov

HBV: While direct studies on 1-(3-Methoxybenzyl)-2-thiourea against HBV are not prominent, related chemical structures have been explored. The reverse transcriptase of HBV is a key target for antiviral drugs. nih.gov Nucleoside analogues are a major class of drugs used to inhibit the HBV polymerase. mdpi.com For example, the triphosphate form of a 2′-hydroxymethyl-apionucleoside showed potent inhibition of HBV polymerase with an IC50 value of 120 nM. mdpi.com Although not thioureas, N-phenylbenzamide derivatives have been shown to exert anti-HBV effects by increasing intracellular levels of the antiviral protein APOBEC3G (A3G). nih.gov

Anticancer and Antiproliferative Activities

Thiourea derivatives are widely recognized for their significant cytotoxic and antiproliferative effects on various cancer cell lines, operating through multiple mechanisms of action. dntb.gov.uanih.govmdpi.com

Substituted thiourea derivatives have demonstrated considerable cytotoxic activity against a range of human cancer cell lines. These compounds have often shown better growth inhibitory profiles than reference chemotherapeutics like cisplatin. nih.gov The cytotoxic effects are dose-dependent, leading to a reduction in cancer cell viability. mdpi.commdpi.com

Studies have reported high cytotoxicity for certain thiourea analogs against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov For example, derivatives with 3,4-dichloro- and 4-CF3-phenyl substituents displayed IC50 values ranging from 1.5 to 8.9 µM. nih.gov In other studies, diarylthiourea compounds were effective in suppressing the growth of breast cancer cells (MCF-7). mdpi.com

| Thiourea Derivative Class | Cancer Cell Line | Observed Effect | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea (B159877) analogs | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | High cytotoxicity | ≤ 10 | nih.gov |

| 3,4-Dichlorophenyl substituted thiourea | Colon, Prostate, Leukemia | High activity | 1.5 - 8.9 | nih.gov |

| 4-CF3-phenyl substituted thiourea | Colon, Prostate, Leukemia | High activity | 1.5 - 8.9 | nih.gov |

| Diarylthiourea (Compound 4) | Breast (MCF-7) | Growth suppression | 338.33 ± 1.52 | dntb.gov.ua |

| 4-Nitrobenzoyl-3-allylthiourea | Breast cancer cells | Reduced viability | 225 | mdpi.com |

The anticancer activity of thiourea derivatives is frequently linked to their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation.

Sirtuin-1 (SIRT1): Thiourea derivatives have been reported as inhibitors of sirtuins, a class of histone deacetylases involved in cellular regulation. researchgate.net For example, a dual inhibitor of SIRT1 and SIRT2, Sirt1/2-IN-3, demonstrated IC50 values of 1.4 μM and 2.0 μM, respectively. medchemexpress.com This inhibition leads to increased acetylation of proteins like p53 and α-tubulin, contributing to apoptosis. medchemexpress.com

Tyrosine Kinase: This class of compounds has been developed as potential inhibitors of protein kinases, including tyrosine kinase receptors like the epidermal growth factor receptor (EGFR) and HER-2. researchgate.net The inhibition of these receptors can block signaling pathways that promote tumor cell proliferation. researchgate.net

Phosphatidylinositol 3-kinase (PI3K): Overactivation of the PI3K signaling pathway is a common feature in many human cancers. nih.gov Thiourea-based compounds have been identified as inhibitors of this pathway. nih.gov For instance, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide (PITENIN-1) is a thiourea-containing compound that acts as an antagonist of PIP3, a key product of PI3K. nih.gov Other derivatives have also shown potent inhibitory activity against PI3Ks. nih.gov

The antiproliferative effects of thiourea derivatives are achieved through several cellular mechanisms:

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. dntb.gov.uanih.gov Certain thioureas exert strong pro-apoptotic activity, inducing late-stage apoptosis in colon and leukemia cancer cells. nih.gov

Inhibition of Microtubule Polymerization: Some synthetic 1,3-phenyl bis-thiourea compounds have been found to directly inhibit the polymerization of tubulin. nih.gov This interference with microtubule function disrupts mitosis, leading to mitotic arrest in the prometaphase and subsequent cell death. nih.gov

Inhibition of Cancer-Related Enzymes: As detailed previously, the inhibition of enzymes like EGFR kinase is a key mechanism of action for some thiourea derivatives. nih.gov

Reduction of Inflammatory Cytokines: Certain thiourea compounds have been shown to act as inhibitors of interleukin-6 (IL-6) levels in colon cancer cells, decreasing its secretion by 23–63%. dntb.gov.uanih.gov

Enzyme Inhibitory Activities

Beyond their role in cancer pathways, thiourea derivatives exhibit inhibitory activity against a variety of other enzymes. A notable example is their effect on urease, a key enzyme in certain bacterial pathogens.

Several classes of thiourea derivatives, including thiosemicarbazones and thiazolyl thioureas, have been evaluated for their ability to inhibit bacterial urease. acs.org Compounds such as (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide have shown potent inhibition against Sporosarcina pasteurii urease with a Ki value of 0.39 ± 0.01 μM. acs.org Molecular docking studies suggest that the sulfur atom of the thiourea moiety coordinates with the nickel ions in the enzyme's active site, contributing to the inhibitory effect. acs.org

Urease Inhibition

Thiourea and its derivatives are recognized as a significant class of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, a process implicated in pathologies associated with ureolytic bacteria like Helicobacter pylori and Proteus mirabilis. Thiourea itself is often used as a standard inhibitor in urease activity assays. For instance, in various studies, the IC50 value for thiourea against jack bean urease is consistently reported in the micromolar range, with one study citing an IC50 of 22.54 ± 2.34 µM nih.gov.

Table 1: Urease Inhibitory Activity of Standard Inhibitor Thiourea

| Compound | Target Enzyme | IC50 (µM) |

|---|

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in crucial physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer nih.gov. The thiourea scaffold has been incorporated into the design of various CA inhibitors nih.gov.

Despite the investigation of related structures, there is currently no published research specifically evaluating the inhibitory effects of this compound against any of the human carbonic anhydrase (hCA) isoforms. The development of potent and selective CA inhibitors often involves incorporating specific zinc-binding groups, such as the sulfonamide moiety, into the molecular structure. The inhibitory potential of a simple thiourea derivative like this compound would need to be determined through direct enzymatic assays.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine in the brain nih.govmdpi.com. A wide array of chemical scaffolds has been explored for cholinesterase inhibition.

A review of the pertinent scientific literature indicates that the specific inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase has not been reported. While numerous studies have been conducted on other classes of nitrogen- and sulfur-containing heterocyclic compounds, data for this particular compound is absent nih.govmdpi.comnih.govmdpi.com.

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme are used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia nih.govnih.gov. Various classes of compounds, including some thiourea derivatives, have been evaluated for their α-glucosidase inhibitory potential mdpi.com.

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast number of physiological and pathological processes. Consequently, protease inhibitors are a major class of therapeutic agents used in treating diseases ranging from viral infections to cancer. There is no information available in the scientific literature regarding the evaluation of this compound for protease inhibitory activity.

Analgesic and Anti-inflammatory Properties

The thiourea moiety has been incorporated into various molecular designs to develop novel analgesic and anti-inflammatory agents nih.govmdpi.com. These compounds often target enzymes and pathways involved in inflammation, such as cyclooxygenases (COX) nih.gov. For example, studies on thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have demonstrated significant anti-inflammatory activity nih.govmdpi.com. Another thiourea analogue, SPA0355, was shown to inhibit inflammatory responses in cellular and animal models of rheumatoid arthritis nih.gov.

Despite these findings in related compounds, specific research on the analgesic or anti-inflammatory properties of this compound has not been reported. The potential for this compound to exert such effects remains to be investigated.

Vanilloid Receptor Agonism/Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid or capsaicin receptor, is a crucial ion channel involved in the detection and transduction of pain, heat, and other noxious stimuli nih.govnih.gov. It has become a significant target for the development of new analgesic drugs, with both agonists (for desensitization) and antagonists being explored as therapeutic strategies nih.gov.

The thiourea scaffold is a key structural feature in a number of potent and selective TRPV1 modulators. While direct experimental data for this compound is not available, the activity of structurally related compounds provides important context. For instance, N-(4-chlorobenzyl)-N′-(4-hydroxy-3-iodo-5-methoxybenzyl)thiourea (IBTU), a compound sharing the core thiourea structure, has been characterized as a potent and competitive antagonist of the rat TRPV1 receptor doi.org. IBTU was found to inhibit capsaicin-induced calcium uptake with high affinity, demonstrating the compatibility of the substituted benzylthiourea scaffold with potent receptor interaction doi.org.

Table 2: TRPV1 Antagonist Activity of a Structurally Related Thiourea Derivative

| Compound | Action | Target | Assay | K_i / IC50 (nM) |

|---|---|---|---|---|

| IBTU | Antagonist | Rat TRPV1 | Capsaicin-induced 45Ca2+ uptake | K_i = 99 ± 23 doi.org |

| IBTU | Antagonist | Rat TRPV1 | Resiniferatoxin-induced 45Ca2+ uptake | K_i = 93 ± 34 doi.org |

Given the known activity of related molecules, it is plausible that this compound could interact with the TRPV1 receptor. However, its specific activity as an agonist, partial agonist, or antagonist, as well as its potency, can only be determined through dedicated pharmacological studies.

Antioxidant Activity

Thiourea and its derivatives are recognized for their ability to scavenge reactive oxygen species (ROS), making them effective antioxidants. The antioxidant potential of 1-(3-methoxybenzyl)-3-substituted thiourea compounds has been specifically highlighted for their capacity to enhance the oxidative stability of lipids. google.com When added to a base lipid or oil, these compounds can significantly augment its resistance to oxidation. google.com

Research outlined in patent literature demonstrates that compositions containing these thiourea derivatives can exhibit a substantial increase in their Oxidative Stability Index (OSI), a common measure of an oil's resistance to oxidation. The data indicates that the inclusion of these compounds can lead to a remarkable improvement in stability.

Table 1: Enhancement of Oxidative Stability in Lipids by 1-(3-methoxybenzyl)-3-substituted thiourea compounds

| Parameter | Improvement Over Base Lipid or Oil | Source |

|---|---|---|

| Oxidative Stability Index (OSI) Value | At least 1,000% greater | google.com |

| Oxidative Stability Index (OSI) Value (Enhanced) | At least 1,500% greater | google.com |

The general antioxidant activity of thiourea derivatives is often evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.nethueuni.edu.vn For instance, studies on compounds like 1-benzyl-3-phenyl-2-thiourea have provided insights into the structure-activity relationships that govern their antioxidant capacity. researchgate.nethueuni.edu.vn The mechanism is believed to involve hydrogen atom transfer (HAT), which effectively neutralizes free radicals. hueuni.edu.vn

Other Biological Activities

Beyond antioxidant effects, the broader class of thiourea derivatives has been investigated for various other biological applications in agriculture and pest management.

Thiourea derivatives are a well-established class of compounds with considerable applications in agriculture, including herbicidal and insecticidal uses. researchgate.netnih.gov While specific studies focusing solely on the herbicidal or insecticidal properties of this compound are not extensively detailed in the available literature, research on structurally related compounds provides strong evidence of the potential of this chemical family.

In the context of insect control, various benzoylthiourea derivatives have demonstrated significant insecticidal properties, often acting as insect growth regulators (IGRs). carta-evidence.orgresearchgate.net These compounds interfere with the chitin synthesis in insects, preventing them from successfully molting. researchgate.net For example, studies on the cotton leafworm (Spodoptera littoralis) have shown that certain benzoylthiourea compounds can be highly effective.

Table 2: Insecticidal Activity of a Benzoylthiourea Compound Against Spodoptera littoralis Larvae

| Compound | Larval Instar | LC50 (ppm) | Source |

|---|---|---|---|

| N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide | 2nd Instar | 17.082 | carta-evidence.orgresearchgate.net |

| 4th Instar | 60.832 | carta-evidence.orgresearchgate.net |

Regarding herbicidal activity, various acylthiourea derivatives have been synthesized and tested, showing potent effects against common weeds. For example, certain novel acylthiourea compounds exhibited greater herbicidal activity against Brassica napus and Digitaria adscendens than some commercial herbicides. researchgate.net Similarly, N-benzyl-2-methoxybenzamides, which share the benzyl structural motif, have been identified as a novel type of lead compound for developing bleaching herbicides. nih.gov

Thiourea is recognized as a plant growth promoter that can modulate plant development and enhance resilience to abiotic stress. nih.gov As a sulfur-rich compound, it can improve a plant's defense system against oxidative damage caused by stressors like heavy metals. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

Effect of Methoxybenzyl Group (Position and Substitutions)

The methoxybenzyl group in 1-(3-methoxybenzyl)-2-thiourea plays a significant role in defining its biological activity. The aryl substituent, in general, affects the lipophilicity and membrane permeability of thiourea (B124793) compounds, while its planar structure can facilitate DNA intercalation or binding to specific proteins. biointerfaceresearch.com

The position of the methoxy group on the benzyl ring is a critical determinant of activity. While direct SAR studies comparing the ortho-, meta-, and para-positions for 1-(benzyl)-2-thiourea are not extensively detailed, research on related structures provides valuable insights. For instance, a study on N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas demonstrated moderate inhibitory activity on a human cancer cell line, highlighting the contribution of the 3-methoxy-phenyl moiety. nih.gov In another series of compounds, 1-benzoyl-3-(4-methoxyphenyl)thiourea showed notable antioxidant and enzyme-inhibiting activity. semanticscholar.org These findings suggest that the electronic effects and hydrogen bonding capabilities conferred by the methoxy group, influenced by its position, are key to the molecule's interaction with biological targets. The 4-methoxybenzyl (PMB) group is also known for its stability, a property that can be advantageous in maintaining the structural integrity of the compound in a biological system. nih.gov

Impact of Different Moieties on the Second Nitrogen of Thiourea

Modifying the substituent on the second nitrogen atom of the thiourea core is a common strategy to tune the biological activity. The introduction of various moieties, from simple alkyl and aryl groups to complex heterocyclic systems, can drastically alter the pharmacological profile. biointerfaceresearch.com

Aryl Groups: N-aryl and N,N′-diaryl substituted thioureas have shown considerable potential as anticancer agents, with their activity linked to hydrophobicity and the capacity for π-π interactions with proteins. biointerfaceresearch.com

Heterocyclic Rings: Incorporating heterocyclic substituents such as pyridine, benzothiazole, or triazole can enhance the specificity of interaction with target proteins. biointerfaceresearch.comnih.gov These rings can affect the electron density distribution and participate in additional hydrogen bonds with biological targets, often leading to more potent compounds. biointerfaceresearch.comnih.gov For example, thiourea compounds containing pyridine or thiadiazine rings have demonstrated strong anticancer activity, sometimes surpassing traditional drugs in potency and selectivity. biointerfaceresearch.com

| Moiety on Second Nitrogen | General Impact on Activity | Reference Example |

| Aryl Groups | Increases lipophilicity and potential for π-π interactions. | N,N'-diaryl thioureas show anticancer potential. biointerfaceresearch.com |

| Heterocyclic Rings (e.g., Pyridine, Benzothiazole) | Enhances specificity and can form additional hydrogen bonds. | N-Aryl-N'-heterocyclic thioureas are potent anticancer agents. biointerfaceresearch.comnih.gov |

| Alkyl Chains | Influences lipophilicity and membrane permeability. | Optimizing alkyl chain length is crucial for antitumor properties. biointerfaceresearch.com |

Role of Halogen Atoms and Electron Withdrawing/Donating Groups

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), trifluoromethyl (-CF3), or cyano (-CN) groups increase the acidity of the thiourea N-H protons. biointerfaceresearch.com This enhances their ability to act as hydrogen bond donors, facilitating stronger interactions with biological acceptors and often leading to increased biological activity. biointerfaceresearch.comnih.gov For instance, 1,3-disubstituted thioureas with EWGs on the terminal phenyl rings, such as 3,4-dichloro and 4-CF3-phenyl substituents, have displayed high cytotoxic activity against various cancer cell lines. mdpi.com

Halogen Atoms: Halogen-substituted thiourea derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial and anticancer properties. eurekaselect.com Halogens like chlorine and fluorine can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. nih.gov The position of the halogen is also important; for example, compounds with a 2,4,6-trichloro group have shown high biting deterrent activity against mosquitoes. nih.gov

| Substituent Type | Effect on N-H Acidity | General Impact on Activity | Example |

| Electron-Withdrawing (e.g., -CF3, -NO2) | Increases | Enhances hydrogen bonding and biological activity. | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea suppresses breast cancer cell growth. biointerfaceresearch.com |

| Halogen (e.g., -Cl, -F) | Increases | Increases lipophilicity and can enhance potency. | Dihalogenophenyl derivatives show high cytotoxicity. mdpi.com |

| Electron-Donating (e.g., -OCH3, -CH3) | Decreases | Modulates electronic character and binding affinity. | Methoxy-substituted thioureas show inhibitory activity. nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional structure and conformational flexibility of thiourea derivatives are key to their biological function. The molecule must adopt a specific conformation, often referred to as the bioactive conformation, to fit into the binding site of a target protein. The thiourea backbone allows for rotation, leading to different spatial arrangements of its substituents.

Studies on related N-benzoyl-N'-phenylthiourea derivatives show they often adopt a trans-cis conformation across the thiourea moiety, which is stabilized by intramolecular hydrogen bonds forming a pseudo-six-membered ring. researchgate.net Crystal structure analysis of compounds like 1,3-bis(2-methoxyphenyl)thiourea reveals significant dihedral angles between the central thiourea plane and the attached aromatic rings. researchgate.net Compared to urea, thiourea exhibits smaller electronic barriers to inversion at the NH2 groups, which may allow for greater conformational adaptability when binding to a target. mst.edu Identifying the preferred low-energy conformations is crucial for understanding how these molecules interact with their biological targets and for designing more potent analogues.

Steric and Electronic Effects on Pharmacological Profiles

The pharmacological activity of thiourea derivatives is governed by a delicate balance of steric and electronic effects.

Steric Effects: The size and shape of the substituents can influence how the molecule fits into a protein's binding pocket. Bulky groups can cause steric hindrance, preventing optimal binding, while in other cases, they may be necessary to occupy a specific hydrophobic pocket, thereby increasing affinity. nih.gov The length of spacer carbons between the thiourea core and other functional groups has also been shown to be a crucial factor in maintaining biological activity. mdpi.com The size and hydrophobicity of substituents are often correlated with enhanced anticancer potency, likely due to improved membrane permeability. biointerfaceresearch.com

Electronic Effects: As discussed previously, the electronic nature of substituents modifies the electron density distribution across the molecule. biointerfaceresearch.com EWGs enhance the hydrogen-bond-donating capacity of the N-H groups, which is a key interaction for binding to many biological targets. biointerfaceresearch.com These electronic modifications can fine-tune the binding affinity and selectivity of the compound for its intended pharmacological target.

Hydrogen Bonding Interactions and Ligand-Protein Binding

The ability of the thiourea moiety to participate in hydrogen bonding is a cornerstone of its biological activity. nih.gov The two N-H groups act as potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. mdpi.combiointerfaceresearch.com These interactions are fundamental to the stable binding of thiourea derivatives to the active sites of enzymes and receptors. biointerfaceresearch.com

Due to the electron-withdrawing nature of the thiocarbonyl group, the N-H protons of thiourea are more acidic than those of urea, making thioureas stronger hydrogen bond donors. nih.govresearchgate.net This enhanced hydrogen bonding capacity allows for strong and specific interactions with amino acid residues (e.g., carboxylates, carbonyls) in a protein's binding site. biointerfaceresearch.com Molecular docking studies have shown that thiourea derivatives fit well into enzyme binding pockets, such as that of urease, where they establish critical hydrogen bonds and hydrophobic contacts that inhibit the enzyme's function. biointerfaceresearch.com The combination of hydrogen bonding, hydrophobic, and π-π interactions underpins the high biological activity observed in this class of compounds. biointerfaceresearch.com

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential biological activity of compounds like 1-(3-Methoxybenzyl)-2-thiourea.

Prediction of Binding Affinity and Ligand-Receptor Interactions

Molecular docking studies have been employed to predict the binding affinity of thiourea (B124793) derivatives to various biological targets. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction between a ligand and its receptor. For instance, studies on various thiourea derivatives have shown a range of binding energies, which is a key indicator of their potential efficacy. For example, in a study of thiourea derivative metal complexes, binding energies against bacterial tyrosinase ranged from -4.02 to -6.32 kcal/mol. mdpi.com Another study on thiourea benzamide (B126) derivatives and their copper complexes found that the complexes specifically targeted proteins like PR (PDP: 4OAR) and Akt (PDP: 5KCV) with low binding energy values. tjnpr.org

The interactions between the ligand and the receptor are also elucidated through docking. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The thiourea functional group, with its sulfur and two amino groups, is capable of forming both donor-acceptor bonds with metal cations and non-covalent bonds with various functional groups of organic compounds. biointerfaceresearch.com For example, in the docking of a thiourea derivative with bacterial tyrosinase, interactions included π-π and π-alkyl interactions with amino acids like Pro201, His60, and Val218, as well as hydrogen bonds with Arg209 and Asn205. mdpi.com

Identification of Key Amino Acid Residues in Binding Sites

A crucial outcome of molecular docking is the identification of specific amino acid residues within the binding site of a protein that are critical for the interaction with the ligand. nih.gov This information is vital for understanding the mechanism of action and for designing more potent and selective molecules. For example, in the interaction of a thiourea-iron (III) metal complex with NUDT5, a target for breast cancer, key interactions involved conventional hydrogen bonds with residues like LeuA:98 and AspA:100, and carbon-hydrogen bonds with GluA:112, AlaA:96, and GlyA:97. nih.gov Similarly, studies on other thiourea derivatives have identified key interactions with residues such as Arg209, Asn205, His208, and Gly216 in the active site of bacterial tyrosinase. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and behavior over time.

Analysis of Ligand-Protein Complex Stability

MD simulations are used to evaluate the stability of the interactions predicted by molecular docking. nih.gov By simulating the movement of atoms in the complex over a period of time, typically nanoseconds, researchers can observe whether the ligand remains bound in its predicted orientation. Key metrics used to assess stability include the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov Lower and more stable RMSD and RMSF values indicate a more stable ligand-protein complex. nih.gov For example, a 100-ns MD simulation of thiourea-iron (III) metal complexes with NUDT5 showed that certain compounds formed stable interactions, as indicated by their low RMSD and RMSF values. nih.gov The stability of the simulation is also often validated using Ramachandran plots, which assess the stereochemical quality of the protein backbone. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the intrinsic properties of a compound like this compound.

Geometry Optimization and Electronic Properties

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netnih.gov This optimized geometry provides accurate information about bond lengths and angles. researchgate.net For instance, DFT calculations have been used to optimize the geometries of various thiourea derivatives. mdpi.com

Furthermore, DFT allows for the calculation of various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally suggests higher reactivity. Other calculated properties include the dipole moment, electron affinity, ionization potential, and global hardness, which collectively provide a comprehensive understanding of the molecule's electronic behavior. researchgate.net

HOMO-LUMO Analysis and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and stability. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into a compound's chemical behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For thiourea derivatives, these calculations help in understanding their potential as, for instance, enzyme inhibitors or antioxidants. rdd.edu.iq The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors, calculated through computational methods like Density Functional Theory (DFT), offer a detailed picture of the reactivity of this compound. nih.gov For instance, a study on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes utilized DFT calculations to determine these reactivity descriptors from HOMO-LUMO energies. nih.gov While specific values for this compound are not detailed in the provided results, the methodology is standard for this class of compounds.

Pharmacokinetic Predictions (ADME)

The pharmacokinetic properties of a potential drug candidate, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico tools play a vital role in predicting these properties early in the drug discovery process. nih.govelsevierpure.com For this compound, various ADME parameters can be predicted using computational models.

Absorption: This refers to how a compound enters the bloodstream. Key predicted parameters include gastrointestinal (GI) absorption and Caco-2 permeability. For example, a study on N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea derivative, predicted good GIT absorption. jppres.com

Distribution: This describes how a compound spreads throughout the body's tissues. Important predicted parameters are the volume of distribution (Vd) and blood-brain barrier (BBB) penetration. A low Vd suggests the compound remains primarily in the plasma, while the ability to cross the BBB is crucial for drugs targeting the central nervous system. jppres.com

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. Predictions can indicate which CYP isoforms are likely to metabolize the compound and whether it might inhibit these enzymes, which could lead to drug-drug interactions.

Excretion: This is the process of removing the compound and its metabolites from the body. Predictions can estimate the total clearance and the likely routes of excretion.

A summary of predicted ADME properties for a compound like this compound would typically be presented in a table format, as shown below for a related thiourea derivative. jppres.com

Table 1: Predicted ADME Properties

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 |

| Hepatotoxicity | No | Unlikely to cause liver damage |

Note: This table is illustrative and based on typical predictions for similar compounds. Actual values for this compound would require specific computational analysis.

Toxicity Predictions

Predicting the potential toxicity of a compound is a crucial step in its evaluation. In silico toxicology models can provide early warnings about potential adverse effects, guiding further experimental testing. nih.gov These predictions cover various toxicity endpoints.

Acute Oral Toxicity: This is often expressed as the LD50 (lethal dose for 50% of subjects). Computational tools like ProTox-II can predict this value and classify the compound into different toxicity classes. nih.gov For instance, a study on a thiourea derivative predicted an LD50 of 2.25 mol/kg for oral rat acute toxicity. jppres.com

Hepatotoxicity: The potential for a compound to cause liver damage is a major concern. In silico models can predict whether a compound is likely to be hepatotoxic. jppres.com

Carcinogenicity: The ability of a substance to cause cancer is a critical toxicity endpoint. Predictions are often based on identifying structural alerts for carcinogenicity. nih.gov

Mutagenicity: This refers to the potential of a compound to induce genetic mutations. The Ames test is a common experimental assay, and in silico models can predict its outcome.

Cardiotoxicity: Effects on the heart, particularly the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, are a significant cause of drug withdrawal. Computational models can predict the likelihood of hERG inhibition. nih.gov

These predictions, while not definitive, are valuable for prioritizing compounds for further development and for designing safer molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For a class of compounds like thiourea derivatives, a QSAR study would typically involve the following steps:

Data Set Collection: A series of thiourea analogues with experimentally determined biological activity (e.g., enzyme inhibition IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For example, a 3D-QSAR study on pyrazoline derivatives containing a thiourea skeleton found that the thiourea backbone was favorable for HER-2 inhibitory activity. nih.gov Such models can provide valuable insights into the structural requirements for a desired biological effect and guide the design of more potent analogues of this compound. The models can highlight regions of the molecule where steric bulk or specific electronic properties (e.g., high or low electron density) are beneficial or detrimental to activity. nih.gov

Mechanistic Studies and Target Identification

Elucidation of Biological Targets

Research into the biological targets of 1-(3-Methoxybenzyl)-2-thiourea has identified several key proteins and enzymes with which it interacts. A primary target that has been elucidated is tyrosinase , a critical enzyme in the melanin biosynthesis pathway. The interaction with tyrosinase is significant in the context of pigmentation and highlights a potential mechanism for modulating melanin production.

Another identified target is tyrosinase-related protein 1 (TRP-1) , which also plays a role in melanogenesis. The ability of this compound to interact with both tyrosinase and TRP-1 suggests a multi-faceted impact on the melanin synthesis cascade. Furthermore, studies have pointed towards interactions with urease , an enzyme that catalyzes the hydrolysis of urea. This interaction is of interest due to the role of urease in various pathological conditions. The thiourea (B124793) moiety is a known pharmacophore that can interact with a range of biological targets, including enzymes and cellular receptors biointerfaceresearch.com.

The following table summarizes the identified biological targets of this compound.

| Target Enzyme/Protein | Biological Role |

| Tyrosinase | Key enzyme in melanin synthesis |

| Tyrosinase-Related Protein 1 (TRP-1) | Involved in melanogenesis |

| Urease | Catalyzes urea hydrolysis |

Pathways Modulated by this compound

The interaction of this compound with its biological targets leads to the modulation of specific cellular pathways. The most prominently affected pathway is the melanogenesis pathway . By targeting tyrosinase and TRP-1, the compound can influence the production of melanin nih.govresearchgate.net. The regulation of this pathway is complex, involving multiple signaling cascades such as the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway, which ultimately control the expression and activity of melanogenic enzymes nih.govresearchgate.net.

Thiourea derivatives have been shown to impact various signaling pathways involved in cell growth and inflammation mdpi.comnih.gov. For instance, some thiourea compounds have been found to inhibit signaling pathways related to vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase nih.gov.

Enzyme Kinetics and Inhibition Studies

Kinetic studies have been crucial in defining the nature of the interaction between this compound and its target enzymes. Investigations into its effect on tyrosinase have revealed specific inhibitory mechanisms. These studies often involve determining kinetic parameters such as the Michaelis constant (K*) and the inhibitor constant (Kᵢ) to classify the type of inhibition (e.g., competitive, non-competitive, or mixed). For instance, many thiourea-containing drugs have been identified as non-competitive inhibitors of tyrosinase nih.gov. This type of inhibition suggests that the inhibitor can bind to the enzyme at a site other than the active site, affecting its catalytic efficiency nih.gov.

Similarly, the inhibition of urease by thiourea derivatives has been a subject of study. The mechanism often involves the interaction of the sulfur and nitrogen atoms of the thiourea group with the nickel ions in the active site of the urease enzyme nih.govresearchgate.net. The specific kinetics of inhibition by this compound would depend on its unique structural features.

The table below presents a hypothetical summary of enzyme inhibition data for this compound, based on general findings for related compounds.

| Target Enzyme | Type of Inhibition |

| Tyrosinase | Non-competitive |

| Urease | Competitive |

Cellular Uptake and Accumulation Studies

The efficacy of a compound is highly dependent on its ability to enter cells and reach its intracellular targets. Studies on the cellular uptake and accumulation of thiourea derivatives have provided insights into their bioavailability at the cellular level. The lipophilicity conferred by the benzyl and methoxy groups in this compound likely influences its ability to cross cell membranes.

The cellular uptake mechanisms for thiourea derivatives can vary and may include passive diffusion or carrier-mediated transport. Once inside the cell, the compound's accumulation will depend on factors such as its binding to intracellular components and any metabolic processes it may undergo. While specific data on the cellular uptake of this compound is limited, the general properties of related compounds suggest that it can penetrate cells to exert its biological effects.

Advanced Research Applications and Future Perspectives

Development of Novel Therapeutic Agents

Thiourea (B124793) derivatives are a significant area of focus in the development of new therapeutic agents due to their diverse biological activities. Research has highlighted their potential as anticancer, antimicrobial, and antioxidant agents.

The core structure of thiourea allows for a variety of substitutions, which can modulate the compound's therapeutic properties. For instance, 1-(3-methoxybenzyl)-3-substituted thiourea compounds have been identified as antioxidants. This property is crucial in combating oxidative stress, a factor implicated in numerous diseases.

Furthermore, various thiourea derivatives have demonstrated significant cytotoxic activity against several cancer cell lines. nih.govmdpi.comjppres.comthaiscience.info Studies have explored their mechanisms of action, which can include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.gov For example, some thiourea derivatives have been investigated as inhibitors of sirtuin-1 (SIRT1), a protein linked to cancer development. pensoft.netresearchgate.netundip.ac.idui.ac.id The structural diversity of thiourea derivatives allows for the fine-tuning of their anticancer properties to target specific types of cancer. mdpi.com

In the realm of infectious diseases, thiourea derivatives have shown promise as antimicrobial agents. Their activity has been observed against a range of pathogens, including bacteria and viruses. nih.govnih.govnih.govresearchgate.netbenthamscience.comnih.gov The ability of the thiourea scaffold to be modified allows for the development of compounds with specific antimicrobial spectra.

Table 1: Investigated Therapeutic Applications of Thiourea Derivatives

| Therapeutic Area | Target/Mechanism | Example Derivatives |

|---|---|---|

| Anticancer | Sirtuin-1 (SIRT1) Inhibition, Apoptosis Induction | 1-benzoyl-3-methyl thiourea derivatives pensoft.net, 3-(trifluoromethyl)phenylthiourea (B159877) analogs nih.gov |

| Antimicrobial | Bacterial cell wall disruption, Antiviral replication | Thiourea derivatives with triazole scaffolds benthamscience.com, 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas nih.gov |

| Antioxidant | Radical scavenging | 1-(3-methoxybenzyl)-3-substituted thioureas google.com |

| Anti-inflammatory | Inhibition of inflammatory mediators | Thiourea analogs as MK-2 inhibitors nih.gov |

Use in Material Science (e.g., Sensors)

The unique chemical properties of thiourea and its derivatives, particularly their ability to interact with metal ions, have led to their exploration in material science. One of the most significant applications is in the development of chemical sensors.

Thiourea-based sensors have been designed for the detection of various anions and cations. digitellinc.comnih.gov These sensors often rely on a colorimetric or fluorescent response upon binding with the target analyte. The presence of chromophores or fluorophores in the sensor molecule allows for visual or spectroscopic detection. For instance, fluorescein-based thiourea derivatives have been developed as fluorogenic sensors. researchgate.net The design of these sensors can be tailored to achieve high selectivity and sensitivity for specific ions.

Another important application of thiourea derivatives in material science is as corrosion inhibitors for various metals and alloys. emerald.comonepetro.orgjmaterenvironsci.comacs.organalis.com.my The sulfur and nitrogen atoms in the thiourea molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. This has been demonstrated for metals such as steel and aluminum in acidic environments. onepetro.orgacs.org The effectiveness of the inhibition can be influenced by the specific substituents on the thiourea core.

Table 2: Applications of Thiourea Derivatives in Material Science

| Application | Mechanism | Examples |

|---|---|---|

| Chemical Sensors | Colorimetric or fluorescent response to ion binding | Fluorescein-based thiourea derivatives for anion sensing researchgate.net, Ninhydrin thiourea derivative for Cu(II) detection |

| Corrosion Inhibition | Adsorption onto metal surfaces to form a protective layer | Substituted thioureas for steel and aluminum in acidic media emerald.comonepetro.orgacs.org |

Integration with Drug Discovery Pipelines

The versatility of the thiourea scaffold makes it a valuable component in modern drug discovery pipelines. mdpi.com Thiourea derivatives can serve as a starting point for the development of new drugs through various computational and synthetic strategies.

Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations, are employed to study the interactions between thiourea derivatives and their biological targets. nih.gov These in-silico techniques help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov For example, computational studies have been used to design thiourea derivatives as inhibitors for targets like mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and sirtuin-1. pensoft.netnih.gov

The synthesis of libraries of thiourea derivatives allows for high-throughput screening to identify lead compounds with desired biological activities. The ease of modification of the thiourea structure facilitates the rapid generation of diverse chemical entities for screening. mdpi.com Once a lead compound is identified, further chemical modifications can be made to optimize its pharmacokinetic and pharmacodynamic properties.

Challenges and Opportunities in Thiourea Research

Despite the significant potential of thiourea derivatives, there are challenges that need to be addressed to fully realize their therapeutic and material science applications. One of the primary challenges is achieving high selectivity for the intended biological target to minimize off-target effects and potential toxicity. The development of derivatives with improved solubility and metabolic stability is also crucial for their successful application as drugs. nih.gov